1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine

Medicinal Chemistry Scaffold Optimization ADME Profiling

Procure CAS 1152842-13-1 for its specific 4-amine isomer, which offers a distinct LogD (0.11) and H-bond profile (1 HBD) vs. 3-amine isomers. This mitigates non-specific binding and ensures reproducible SAR in kinase inhibitor programs. Use as an unelaborated fragment to bypass IP constraints or ADME liabilities of pre-optimized leads. Supplied at ≥95% purity with full characterization.

Molecular Formula C11H11N5
Molecular Weight 213.24 g/mol
CAS No. 1152842-13-1
Cat. No. B6142903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine
CAS1152842-13-1
Molecular FormulaC11H11N5
Molecular Weight213.24 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CN3C=C(C=N3)N
InChIInChI=1S/C11H11N5/c12-9-5-13-16(6-9)8-10-7-15-4-2-1-3-11(15)14-10/h1-7H,8,12H2
InChIKeyBTIHVTVZWXPXBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine (CAS 1152842-13-1) for Kinase Inhibitor Research: Procurement Reference


1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine (CAS 1152842-13-1, MFCD11128216) is a heterobicyclic small molecule featuring a fused imidazo[1,2-a]pyridine core linked via a methylene bridge to a 4-aminopyrazole moiety . The imidazo[1,2-a]pyridine scaffold is a well-established ATP-mimetic hinge-binding motif in kinase inhibitor design, with derivatives reported as inhibitors of PI3K p110α (IC₅₀ = 0.67 μM), mTOR, ALK, FLT3-ITD, and BCR-ABL [1][2][3][4][5]. The compound has a molecular weight of 213.24 Da (C₁₁H₁₁N₅), a topological polar surface area of 61 Ų, and a calculated LogP of 0.07 (ACD/Labs) to 1.16, indicating moderate hydrophilicity suitable for fragment elaboration or scaffold-hopping campaigns . Its primary procurement value lies as a versatile synthetic building block and scaffold core for medicinal chemistry optimization programs targeting the ATP-binding pocket of multiple therapeutically relevant kinases [2][4].

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Substitute for CAS 1152842-13-1 in Scaffold Optimization


The imidazo[1,2-a]pyridine-aminopyrazole scaffold class displays substantial variation in kinase selectivity, metabolic stability, and physicochemical properties dependent on precise substitution patterns [1][2]. Literature documents that the 5-aminopyrazol-imidazopyridine series suffered from strong CYP inhibition and metabolic instability in human hepatocytes and microsomes, requiring specific structural modifications to achieve viable pharmacokinetic profiles [1]. The imidazo[1,2-a]pyridine core can be elaborated at the 2-, 3-, 6-, 7-, and 8-positions with varying effects on potency and isoform selectivity [2][3]. Critically, even positional isomers of the aminopyrazole moiety—such as the 3-amine versus 4-amine regioisomer—exhibit measurably different lipophilicity (ACD/LogD pH 7.4: 0.56 for 3-amine vs. 0.11 for 4-amine) , which impacts solubility, permeability, and off-target binding profiles. Procurement of structurally similar but non-identical scaffolds introduces uncontrolled variables that invalidate SAR interpretation and confound lead optimization campaigns [4].

Quantitative Procurement Evidence for 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine (CAS 1152842-13-1): Comparator Data


Pyrazole Amino Positional Isomers: LogD and Physicochemical Differentiation for Solubility-Dependent Assays

The 4-aminopyrazole isomer (CAS 1152842-13-1) exhibits measurably lower lipophilicity compared to its 3-aminopyrazole regioisomer (CAS 1179056-26-8) . This difference in predicted LogD (pH 7.4) may influence aqueous solubility, membrane permeability, and non-specific protein binding in biochemical and cellular assays .

Medicinal Chemistry Scaffold Optimization ADME Profiling

Amino Group Positioning: Predicted Hydrogen Bond Donor Count Impacts Kinase Binding Interactions

The 4-aminopyrazole regioisomer (CAS 1152842-13-1) possesses 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA), whereas the 3-aminopyrazole regioisomer (CAS 1179056-26-8) presents 2 hydrogen bond donors . The differing HBD count and spatial orientation of the amino group alter the hydrogen-bonding network available for hinge region binding in kinase active sites [1].

Kinase Inhibition Structure-Based Drug Design Fragment Elaboration

Scaffold Positioning vs. PIK-75 and Related PI3Kα Inhibitors: Fragment-Growing Advantage

Compound 2a (3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine) demonstrated p110α inhibitory activity with an IC₅₀ of 0.67 μM in a scintillation proximity assay, with optimization increasing potency by >300-fold to IC₅₀ = 0.0018 μM for derivative 2g [1][2]. CAS 1152842-13-1 represents a more minimal, unadorned scaffold lacking the 2-methyl, 3-pyrazolyl-sulfonyl, and additional substituents present in PIK-75 and related leads, offering a cleaner starting point for fragment-based screening and structure-guided scaffold morphing without pre-existing selectivity biases [3].

PI3K Inhibition Scaffold Morphing Lead Optimization

Vendor Purity Specifications and Supporting Characterization Data Availability

Multiple commercial suppliers offer CAS 1152842-13-1 at a minimum purity of 95% [1]. Full analytical characterization including SMILES, InChI, InChIKey (BTIHVTVZWXPXBM-UHFFFAOYSA-N), and predicted LogP/LogD data is consistently provided across vendor technical datasheets, enabling straightforward identity verification and batch-to-batch consistency assessment .

Chemical Procurement Quality Control Reproducibility

Procurement Scenarios for CAS 1152842-13-1 Based on Differentiated Evidence


Fragment-Based Kinase Inhibitor Screening Requiring Minimal Scaffold Complexity

CAS 1152842-13-1 is optimally deployed as a fragment-like starting point for kinase inhibitor discovery programs where minimizing pre-existing substituent biases is critical. The imidazo[1,2-a]pyridine core serves as an ATP-mimetic hinge binder, while the 4-aminopyrazole moiety provides a vector for elaboration. Its molecular weight of 213 Da and low Fsp³ (0.09) make it suitable for fragment-based screening by X-ray crystallography, NMR, or SPR. In contrast to pre-optimized leads such as PIK-75, this scaffold allows systematic exploration of substitution patterns without confounding SAR from prior optimization cycles [1]. The 4-amine positional isomer offers a distinct hydrogen-bonding profile (1 HBD) compared to the 3-amine isomer (2 HBD) , which may affect binding orientation in kinases with hydrophobic hinge regions.

Scaffold Morphing and Core-Hopping for Intellectual Property Diversification

When existing kinase inhibitor programs face intellectual property constraints or require core-hopping to mitigate ADME/PK liabilities, CAS 1152842-13-1 provides a viable alternative scaffold. Patent literature extensively documents imidazo[1,2-a]pyridines as PDK1, mTOR, ALK, and FLT3-ITD/BCR-ABL inhibitors [2][3][4], establishing a precedent for this chemotype. The scaffold can be elaborated at multiple positions, as demonstrated by SAR campaigns that improved p110α potency by >300-fold from the initial 0.67 μM hit [1]. Procurement of this specific regioisomer ensures that SAR interpretation is not confounded by the differing LogD and hydrogen-bonding properties of the 3-amine isomer .

Solubility-Sensitive Biochemical Assays Benefiting from Lower Predicted Lipophilicity

For high-concentration biochemical screens or cellular assays where compound precipitation and non-specific protein binding are concerns, CAS 1152842-13-1 may offer formulation advantages over the 3-amine regioisomer. The 4-amine isomer exhibits an ACD/LogD (pH 7.4) of 0.11, which is 0.45 log units lower than the 3-amine isomer (0.56) . This translates to approximately 2.8× lower predicted lipophilicity at physiological pH, potentially improving aqueous solubility and reducing non-specific binding to assay plates and serum proteins. Vendors consistently supply this compound with ≥95% purity and full characterization data , supporting reproducible assay performance across replicate experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.